molecular formula C15H16N2O5S B411631 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 406710-94-9

2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B411631
CAS RN: 406710-94-9
M. Wt: 336.4g/mol
InChI Key: WLBNEIJZWUQUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide, also known as MPSP, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide inhibits CA IX by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is essential for tumor growth and survival. The inhibition of CA IX by 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide results in a decrease in tumor pH, which leads to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide are mainly related to its inhibition of CA IX. Inhibition of CA IX results in a decrease in tumor pH, which leads to a reduction in tumor growth and metastasis. 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide has also been shown to induce apoptosis in cancer cells and reduce angiogenesis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide in lab experiments are its potency and selectivity for CA IX. 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide has been shown to be a potent inhibitor of CA IX with an IC50 value of 0.1 μM. 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide has also been shown to be selective for CA IX over other carbonic anhydrase isoforms. The limitations of using 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide in lab experiments are its solubility and stability. 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide has low solubility in water, which can limit its use in certain experiments. 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide is also unstable in acidic conditions, which can affect its potency.

Future Directions

There are several future directions for the use of 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide in scientific research. One direction is the development of more potent and selective inhibitors of CA IX. Another direction is the use of 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide as a diagnostic tool for imaging of CA IX expression in tumors. 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide can also be used in combination with other cancer therapies to enhance their efficacy. Finally, the use of 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide in clinical trials for the treatment of cancer is a promising future direction.

Synthesis Methods

The synthesis method of 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide involves the reaction of 2-methoxyphenol with chloroacetyl chloride to obtain 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to obtain 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide. The purity of the compound can be checked using various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide has been extensively used in scientific research as a potent inhibitor of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in various cancers, including renal cell carcinoma, breast cancer, and lung cancer. Inhibition of CA IX has been shown to reduce tumor growth and metastasis. 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide has also been used as a fluorescent probe for imaging of CA IX expression in tumors.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-21-13-4-2-3-5-14(13)22-10-15(18)17-11-6-8-12(9-7-11)23(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBNEIJZWUQUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide

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